(2E)-N-(4-fluorophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide
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Overview
Description
The compound “(2E)-N-(4-fluorophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide” is a synthetic organic molecule that features a fluorophenyl group, a hydroxy group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(4-fluorophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide” typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ethanamide Structure: The final step involves the formation of the ethanamide structure through a condensation reaction between the indole derivative and the fluorophenyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with indole moieties are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of the fluorophenyl group can enhance binding affinity and selectivity.
Medicine
Medicinally, such compounds are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “(2E)-N-(4-fluorophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide” would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The indole moiety can mimic natural substrates or ligands, while the fluorophenyl group can enhance binding through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-chlorophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2E)-N-(4-bromophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of “(2E)-N-(4-fluorophenyl)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanamide” lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
Properties
Molecular Formula |
C16H11FN2O3 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C16H11FN2O3/c17-9-5-7-10(8-6-9)18-16(22)14(20)13-11-3-1-2-4-12(11)19-15(13)21/h1-8,19,21H,(H,18,22) |
InChI Key |
IBBHYEPTLIBSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C(=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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